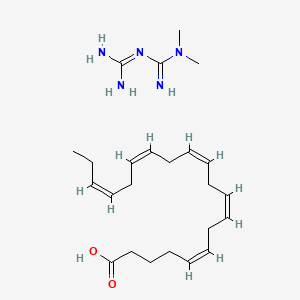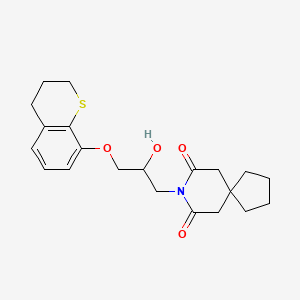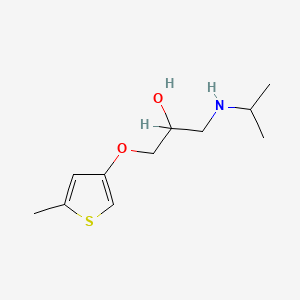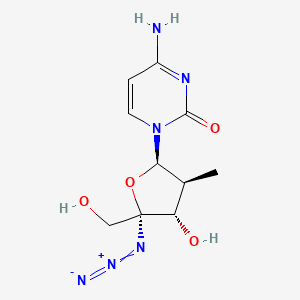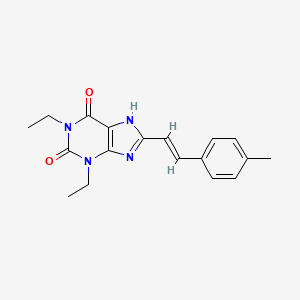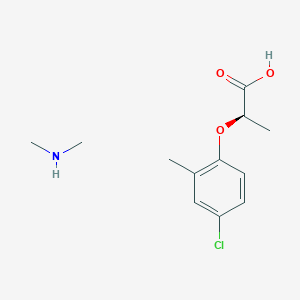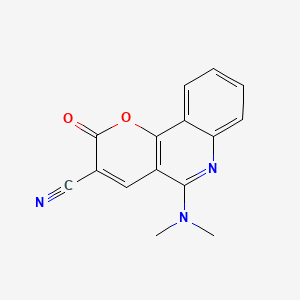
2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo- is a heterocyclic compound that belongs to the pyranoquinoline family. These compounds are known for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties . The unique structure of 2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo- makes it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo- typically involves multi-step reactions. One common method is the Vilsmeier-Haack reaction, which uses dimethylformamide and phosphoryl chloride to form the desired aldehyde intermediate . This intermediate can then undergo further reactions to yield the final compound. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the compound’s electronic properties, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted pyranoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo- has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of 2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo- involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . The compound’s antioxidant activity is linked to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano(3,2-c)quinoline-3-carboxaldehyde
- 2-amino-6-ethyl-5-oxo-4-(3-Ph)-5,6-dihydro-4H-pyrano(3,2-c)quinoline-3-carbonitrile
- 2-amino-4-(2-Cl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano(3,2-c)quinoline-3-carbonitrile
Uniqueness
2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo- stands out due to its unique combination of biological activities and electronic properties. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
159112-54-6 |
|---|---|
Molekularformel |
C15H11N3O2 |
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
5-(dimethylamino)-2-oxopyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C15H11N3O2/c1-18(2)14-11-7-9(8-16)15(19)20-13(11)10-5-3-4-6-12(10)17-14/h3-7H,1-2H3 |
InChI-Schlüssel |
DTFWDVYBERBUSS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC2=CC=CC=C2C3=C1C=C(C(=O)O3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


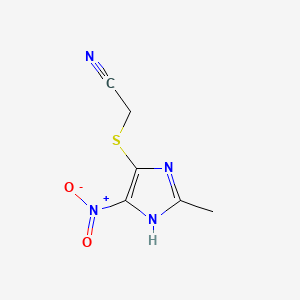
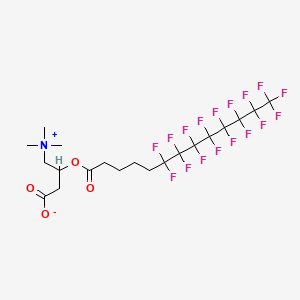
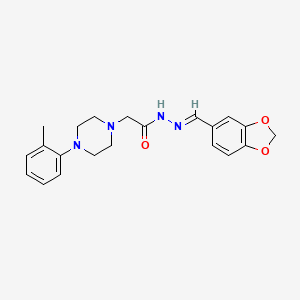
![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
